molecular formula C10H11NOS B1171833 Green 4 CAS No. 1342-33-2

Green 4

Cat. No.: B1171833
CAS No.: 1342-33-2
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Description

"Green 4" is a synthetic compound developed under green chemistry principles, characterized by its high yield, reduced environmental footprint, and functional versatility. For instance, compounds such as 3j (4-ClC6H4-substituted triazine, 85% yield, m.p. 229–230°C) and 3l (4-NO2C6H4-substituted triazine, 85% yield, m.p. 243–244°C) from align with typical "this compound" candidates due to their optimized synthesis routes and eco-friendly profiles . These compounds are designed for applications in bioactive materials or industrial catalysis, emphasizing sustainability and efficiency .

Properties

CAS No.

1342-33-2

Molecular Formula

C10H11NOS

Synonyms

Green 4

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Membrane Permeability

The cationic MG undergoes hydrolysis in aqueous environments to form a non-colored alcohol derivative:
[C6H5C C6H4N CH3 2 2]Cl+H2OC6H5C OH C6H4N CH3 2 2+HCl[\text{C}_6\text{H}_5\text{C C}_6\text{H}_4\text{N CH}_3\text{ }_2\text{ }_2]\text{Cl}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{C OH C}_6\text{H}_4\text{N CH}_3\text{ }_2\text{ }_2+\text{HCl}

This alcohol derivative is critical for biological uptake due to its lipophilic nature, enabling cell membrane penetration. Intracellular metabolism reverts it to LMG, which lacks chromophoric properties .

Catalytic Degradation and Environmental Impact

MG’s persistence in ecosystems necessitates green degradation strategies:

a. Biocatalysis
Enzymatic degradation using hemoglobin or laccase accelerates MG breakdown via radical-mediated pathways:
LMG+H2O2HemoglobinMG+H2O\text{LMG}+\text{H}_2\text{O}_2\xrightarrow{\text{Hemoglobin}}\text{MG}+\text{H}_2\text{O}

b. Photocatalytic Oxidation
TiO2_2-based photocatalysis under UV light achieves >95% decolorization within 120 minutes, minimizing toxic byproducts .

Degradation Method Efficiency (%)Time (min)Catalyst Load (g/L)
Enzymatic85–90600.1–0.5
Photocatalytic>951201.0

Green Chemistry Metrics

Evaluating MG synthesis through green metrics reveals opportunities for optimization:

Metric FormulaValue for MG Synthesis
Atom Economy (AE)MW of ProductMW of Reactants×100\frac{\text{MW of Product}}{\sum \text{MW of Reactants}}\times 10078%
Reaction Mass Efficiency (RME)Mass of ProductTotal Reactant Mass×100\frac{\text{Mass of Product}}{\text{Total Reactant Mass}}\times 10062%
Process Mass Intensity (PMI)Total Process MassMass of Product\frac{\text{Total Process Mass}}{\text{Mass of Product}}3.8

Key improvements include substituting MnO2_2 with recyclable catalysts (e.g., Fe3_3O4_4 nanoparticles) and adopting solvent-free conditions .

Environmental and Regulatory Considerations

Despite its utility, MG is banned in food industries due to carcinogenic risks. Green alternatives include:

  • Bio-based dyes : Ascorbic acid-reduced nanoparticles for coloration .

  • CO2_22-Enhanced Reactions : Supercritical CO2_2 as a solvent reduces waste in MG derivative synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Properties

Structurally, "Green 4" derivatives feature halogen (e.g., Cl) or electron-withdrawing (e.g., NO2) substituents, enhancing thermal stability and catalytic activity. For instance:

  • "this compound" (3j) : 4-ClC6H4 substituent improves electrophilicity, making it effective in cross-coupling reactions .
  • Analog C (3k) : 4-MeC6H4 substituent offers lower melting points (214–216°C) but reduced reactivity in oxidation reactions .
  • Analog D (3m) : Fluorinated analog (3-FC6H4) shows weaker phospholipid binding in chromatographic studies, limiting its bioavailability .

Environmental and Health Impact

"this compound" aligns with green chemistry metrics (e.g., atom economy >85%, E-factor <0.5) by minimizing solvent use and toxic byproducts . Traditional analogs often require hazardous solvents (e.g., DMF) and generate halogenated waste, increasing environmental risks . For example:

  • "this compound": Water or ethanol used as solvents; negligible toxicity in preliminary assays .
  • Analog B (3h) : Requires dichloromethane, a volatile organic compound (VOC) with high environmental persistence .

Analytical Performance

"this compound" exhibits superior chromatographic resolution compared to phenolic analogs. Elevated-temperature HPLC methods achieve 3–4× faster separations with similar peak capacities (e.g., 18 compounds resolved in 10 minutes) . In contrast, conventional polyphenol analysis (e.g., green tea flavonols) demands longer run times (30+ minutes) .

Key Research Findings and Contradictions

  • High-Yield Consistency: Ultrasound methods consistently achieve >80% yields for "this compound" derivatives, outperforming thermal methods (60–75%) . However, notes variability in yields (80–90%) for structurally similar compounds, possibly due to substituent electronic effects .
  • Environmental Trade-offs : While "this compound" reduces solvent toxicity, its halogenated derivatives (e.g., 3j) may still pose bioaccumulation risks, conflicting with green chemistry ideals .
  • Antioxidant Potential: If "this compound" is flavonoid-derived (per ), its antioxidant capacity (e.g., 13 flavonoids in green propolis) could rival natural analogs, but this remains speculative without direct data .

Q & A

Q. How can "Green 4" be operationally defined in experimental design to ensure reproducibility?

Methodological Answer: Operational definitions should align with standardized characterization protocols (e.g., spectroscopic analysis for molecular structure, purity assays). Use controlled synthesis conditions (temperature, solvents, catalysts) and document deviations rigorously. Reproducibility requires adherence to reporting guidelines like CONSORT or STROBE for transparency .

Q. What are the foundational steps to design an initial experiment studying this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Variable selection : Identify independent variables (e.g., pH, UV exposure) and dependent variables (degradation rate, byproduct formation).
  • Control groups : Include inert controls and baseline measurements.
  • Replication : Use multiple samples (≥3) per condition to account for variability .
  • Data collection : Employ real-time monitoring (e.g., HPLC for degradation kinetics) .

Q. How can researchers systematically identify gaps in existing literature on this compound’s applications?

Methodological Answer:

  • Use Boolean operators in databases (e.g., (intitle:"this compound" AND stability) NOT industrial on Google Scholar) .
  • Conduct a systematic review using PRISMA guidelines to map themes (synthesis methods, environmental impact) and highlight understudied areas (e.g., long-term ecotoxicity) .

Q. What characterization techniques are critical for validating this compound’s structural integrity in novel formulations?

Methodological Answer: Combine spectroscopic methods (FTIR, NMR) for functional group analysis, chromatographic methods (HPLC-MS) for purity, and thermal analysis (TGA/DSC) for stability . Cross-validate results with computational modeling (e.g., DFT for molecular interactions) .

Q. How can researchers address discrepancies in this compound’s reported solubility data across studies?

Methodological Answer:

  • Source analysis : Compare solvent grades, temperature controls, and measurement techniques (e.g., gravimetric vs. spectrophotometric methods) .
  • Replication : Repeat experiments under standardized conditions.
  • Statistical reconciliation : Apply meta-analysis to identify outliers or methodological biases .

Advanced Research Questions

Q. What experimental frameworks are suitable for resolving contradictions in this compound’s catalytic efficiency across heterogeneous vs. homogeneous systems?

Methodological Answer:

  • Comparative design : Test both systems under identical conditions (substrate concentration, temperature).
  • Mechanistic probes : Use kinetic isotope effects or in-situ spectroscopy to identify rate-limiting steps .
  • Bias mitigation : Apply procedural remedies (e.g., blind data analysis) to reduce common method variance .

Q. How can machine learning models enhance the prediction of this compound’s non-linear environmental interactions?

Methodological Answer:

  • Data curation : Aggregate multi-source data (degradation rates, ecotoxicity assays) into a unified dataset.
  • Model training : Use ensemble methods (Random Forest, Gradient Boosting) to handle non-linear relationships.
  • Validation : Compare predictions against controlled microcosm experiments .

Q. What strategies ensure ethical and rigorous data collection in longitudinal studies of this compound’s bioaccumulation?

Methodological Answer:

  • Ethical compliance : Follow institutional guidelines for ecological sampling (minimize habitat disruption) .
  • Temporal sampling : Collect data at fixed intervals with GPS-tagged samples to track spatial-temporal trends.
  • Open data practices : Deposit raw datasets in repositories (e.g., Zenodo) with FAIR principles .

Q. How can interdisciplinary approaches address this compound’s lifecycle impacts (synthesis-to-disposal) in a single study?

Methodological Answer:

  • Modular design : Segment the study into synthesis (chemistry), application (engineering), and disposal (environmental science).
  • Integration : Use Life Cycle Assessment (LCA) software (e.g., SimaPro) to model cross-disciplinary data .
  • Stakeholder input : Collaborate with industrial partners for real-world validation .

Q. What statistical methods are optimal for distinguishing between this compound’s theoretical vs. empirical degradation pathways?

Methodological Answer:

  • Pathway analysis : Apply PCA or PLS regression to correlate experimental byproducts with computational simulations.
  • Hypothesis testing : Use Bayesian inference to quantify confidence in proposed mechanisms .
  • Sensitivity analysis : Identify critical variables influencing pathway divergence .

Methodological Tables

Table 1: Common Biases in this compound Research and Remedies

Bias Type Example in this compound Studies Remedy
Common method varianceOverreliance on self-reported LC50 dataTriangulate with instrumental measurements
Selection biasNon-random sampling of environmental matricesStratified sampling protocols
Confirmation biasIgnoring data contradicting hypothesized efficiencyBlind data analysis

Table 2: Key Databases for this compound Literature Reviews

Database Search Strategy Use Case
Web of ScienceTS=("this compound" AND (synthesis OR degradation))High-impact journal coverage
Google Scholarauthor:"Green" AND "photocatalysis"Grey literature and patents
PubMed("this compound"[Title] AND toxicity)Biomedical interactions

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